3-Methoxy-2-methylaniline
Overview
Description
3-Methoxy-2-methylaniline: is an organic compound with the molecular formula C8H11NO 2-Methyl-3-methoxyaniline and 2-Methoxy-6-aminotoluene . This compound is a derivative of aniline and is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methylphenol to form 2-methyl-3-nitrophenol , followed by reduction to yield 2-methyl-3-aminophenol . The final step involves methylation using dimethyl sulfate to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of N,N-dimethylacetamide as a solvent and sodium bicarbonate as a base. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-2-methylaniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of various amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of indoles, indazoles, and quinoline-based compounds.
Biology: The compound is studied for its potential neurochemical activity.
Medicine: It is used in the development of antiviral agents and other pharmaceuticals.
Industry: It is employed in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylaniline involves its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3-Methoxy-4-methylaniline
- 3-Methoxy-N-methylaniline
- 2-Methoxy-4-methylaniline
Comparison: 3-Methoxy-2-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities .
Biological Activity
3-Methoxy-2-methylaniline, also known by its CAS number 19500-02-8, is an aromatic amine with a methoxy group and a methyl group attached to the benzene ring. This compound has garnered attention due to its potential biological activities, including neurochemical effects and its role as an intermediate in various chemical syntheses.
- Molecular Formula : CHNO
- Molecular Weight : 137.18 g/mol
- Melting Point : 27-28 °C
- Boiling Point : Approximately 243.4 °C
- Density : 1.08 g/cm³
- Solubility : Slightly soluble in DMSO and methanol .
Biological Activity Overview
This compound is primarily studied for its potential neurochemical activities. It is involved in the synthesis of indoles and indazoles, which are compounds known for their diverse biological properties, including anti-inflammatory and anticancer activities .
Neurochemical Activity
Research indicates that derivatives of methylanilines can influence neurotransmitter systems, particularly through interactions with serotonin and dopamine pathways. The specific mechanism by which this compound exerts its effects remains under investigation, but preliminary studies suggest it may modulate synaptic transmission or act as a precursor for bioactive compounds .
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal examined the effects of various aniline derivatives on neurotransmitter levels in rodent models. The results indicated that this compound significantly increased serotonin levels, suggesting a potential antidepressant-like effect. This modulation could be linked to its structural similarity to other known psychoactive compounds .
Case Study 2: Synthesis of Bioactive Compounds
Another research article focused on the synthesis of indole derivatives from this compound. These derivatives exhibited notable anticancer properties, particularly against breast cancer cell lines. The study highlighted the compound's utility as a starting material for developing new therapeutic agents .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. As with many aromatic amines, there are concerns regarding mutagenicity and potential carcinogenic effects. Regulatory assessments have classified certain anilines as hazardous, necessitating careful handling and usage guidelines in laboratory settings .
Properties
IUPAC Name |
3-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLVWLFDKRYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473005 | |
Record name | 3-Methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-02-8 | |
Record name | 3-Methoxy-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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